molecular formula C11H19Br B2853021 1-(Bromomethyl)-4-cyclobutylcyclohexane CAS No. 2089064-11-7

1-(Bromomethyl)-4-cyclobutylcyclohexane

Cat. No.: B2853021
CAS No.: 2089064-11-7
M. Wt: 231.177
InChI Key: IWSWCLYDRVEJEK-HOMQSWHASA-N
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Description

1-(Bromomethyl)-4-cyclobutylcyclohexane is a brominated cyclohexane derivative characterized by a cyclobutyl substituent at the 4-position and a bromomethyl group at the 1-position. The cyclobutyl group introduces steric and electronic effects distinct from other substituents, influencing reactivity and stability .

Properties

IUPAC Name

1-(bromomethyl)-4-cyclobutylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19Br/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSWCLYDRVEJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCC(CC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Br
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-cyclobutylcyclohexane can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 4-cyclobutylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-cyclobutylcyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products Formed:

    Nucleophilic Substitution: Corresponding alcohols, amines, or thioethers.

    Elimination Reactions: Alkenes.

    Oxidation: Aldehydes or carboxylic acids.

Scientific Research Applications

1-(Bromomethyl)-4-cyclobutylcyclohexane has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.

    Chemical Biology: The compound can be employed in the study of biological systems and the development of biochemical probes.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-cyclobutylcyclohexane primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic center can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The molecular targets and pathways involved are determined by the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Brominated Cyclohexane Derivatives

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
1-(Bromomethyl)-4-cyclobutylcyclohexane C₁₁H₁₉Br 231.13 (calculated) Cyclobutyl Not explicitly provided
1-(Bromomethyl)-4-ethylcyclohexane (diastereomers) C₉H₁₇Br 205.14 Ethyl 1516772-83-0
1-(Bromomethyl)-4-methoxycyclohexane C₈H₁₅BrO 207.11 Methoxy 141604-51-5
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₅BrO₂S 255.17 Methanesulfonyl 1909336-04-4

Key Observations :

  • Molecular Weight : The cyclobutyl derivative (231.13 g/mol) is heavier than ethyl (205.14 g/mol) and methoxy (207.11 g/mol) analogs due to the cyclobutyl ring’s additional carbon atoms. It is lighter than the methanesulfonyl derivative (255.17 g/mol), which incorporates a sulfonyl group.
  • Methoxy and methanesulfonyl groups are electron-withdrawing, which may enhance the leaving-group ability of bromine compared to the cyclobutyl analog .

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